2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a complex organic compound with the molecular formula C22H19N3O It is characterized by a cyclopropanecarboxamide core with phenyl and phenyldiazenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropanecarboxamide Core: This step involves the reaction of cyclopropanecarboxylic acid with an appropriate amine to form the cyclopropanecarboxamide core.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cyclopropanecarboxamide core in the presence of a Lewis acid catalyst.
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the phenyl-substituted cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
- 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}propionamide
- 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butyramide
Uniqueness
2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties
Properties
CAS No. |
303097-62-3 |
---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-phenyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H19N3O/c26-22(21-15-20(21)16-7-3-1-4-8-16)23-17-11-13-19(14-12-17)25-24-18-9-5-2-6-10-18/h1-14,20-21H,15H2,(H,23,26) |
InChI Key |
VMLMKHHSRPPXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.